molecular formula C17H16BrN5O B2902107 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-21-0

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2902107
CAS RN: 900013-21-0
M. Wt: 386.253
InChI Key: NUGXOWULABMAIV-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to target specific biological pathways. In

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of certain kinases and phosphatases that are involved in cancer cell proliferation and survival. It has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and reduce inflammation. This compound has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high purity and specificity for certain biological pathways. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its synthesis method.

Future Directions

For research on 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide include the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the development of more potent and selective analogs. This compound also has potential applications in the development of therapeutics for various diseases, including cancer, viral infections, and neurodegenerative disorders.
In conclusion, 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential therapeutic properties and has been extensively studied for its ability to target specific biological pathways. Further research is needed to optimize its synthesis method, identify its specific targets and mechanisms of action, and develop more potent and selective analogs.

Synthesis Methods

The synthesis of 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process that includes the reaction of benzyl azide with 4-bromo-3-methylbenzoic acid, followed by the reaction of the resulting intermediate with 5-amino-1H-1,2,3-triazole-4-carboxamide. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield a high purity and high yield of the final product.

Scientific Research Applications

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to have anticancer, antiviral, and antibacterial activities. This compound has also been studied for its ability to inhibit specific enzymes and signaling pathways that are involved in various diseases.

properties

IUPAC Name

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-11-9-13(7-8-14(11)18)20-17(24)15-16(19)23(22-21-15)10-12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGXOWULABMAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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